molecular formula C12H17NO2 B1391305 3-(4-Ethoxyphenoxy)pyrrolidine CAS No. 946715-47-5

3-(4-Ethoxyphenoxy)pyrrolidine

Cat. No. B1391305
M. Wt: 207.27 g/mol
InChI Key: XLNAXXXXGWNMDS-UHFFFAOYSA-N
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Description

“3-(4-Ethoxyphenoxy)pyrrolidine” is a compound with the molecular formula C12H17NO2 . It is a member of the pyrrolidine class of compounds, which are five-membered saturated aliphatic heterocycles containing one nitrogen atom and four carbon atoms .


Synthesis Analysis

The synthesis of pyrrolidine compounds is a versatile field of study. The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized preformed pyrrolidine rings can be used, such as proline derivatives . The reaction proceeds via an attack of the rhodium-bound carbene at the N2 atom of the triazole and the formation of unstable 3,4-dihydro-1,2,4-triazine, which further undergoes ring contraction to a 4-pyrrolin-2-one under rhodium catalysis .


Chemical Reactions Analysis

Pyrrolidine compounds have diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents . The combination of different pharmacophores in a pyrrolidine ring system has led to more active compounds .


Physical And Chemical Properties Analysis

“3-(4-Ethoxyphenoxy)pyrrolidine” has a molecular weight of 207.27 g/mol . It has 1 hydrogen bond donor count, 3 hydrogen bond acceptor count, and 4 rotatable bond count . Its exact mass and monoisotopic mass are 207.125928785 g/mol . Its topological polar surface area is 30.5 Ų .

Scientific Research Applications

Chemical Synthesis and Drug Development

  • Synthesis of Polysubstituted Pyrrolines and Pyrrolidines : Polysubstituted 4-(phenoxymethyl)-3-pyrrolines and their isomeric 4-(phenoxymethylene)pyrrolidines have been synthesized through sequential one-pot coupling, which integrates Cu-catalyzed cycloaddition and Pd-catalyzed allylic substitution reactions (Clique, Vassiliou, Monteiro, & Balme, 2002).

  • Antibacterial Activity : Novel 4-pyrrolidin-3-cyanopyridine derivatives synthesized using 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile show significant antibacterial activity against a range of bacteria, highlighting the potential of pyrrolidine derivatives in medical applications (Bogdanowicz et al., 2013).

Advanced Material Synthesis

  • Synthesis of 5-methoxylated 3-pyrrolin-2-ones : These compounds, obtained through the rearrangement of chlorinated pyrrolidin-2-ones, are valuable in the preparation of agrochemicals and medicinal compounds (Ghelfi et al., 2003).

Industrial Applications

  • Use in Dyes and Agrochemicals : Pyrrolidines have industrial applications, such as in the production of dyes and agrochemical substances. Their synthesis through polar [3+2] cycloaddition processes has been studied for potential industrial applications (Żmigrodzka et al., 2022).

Corrosion Inhibition

  • Steel Corrosion Inhibition : Novel pyrrolidine derivatives have been synthesized and tested as corrosion inhibitors for steel in sulfuric acid, demonstrating their potential use in industrial settings (Bouklah et al., 2006).

Chemical Sensing and Environmental Studies

  • Selective Chemical Sensors : A pyrrolidine constrained bipyridyl-dansyl fluoroionophore has been developed as a selective sensor for aluminum ions, indicating the potential of pyrrolidine derivatives in environmental monitoring and analysis (Maity & Govindaraju, 2010).

Future Directions

The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The future of “3-(4-Ethoxyphenoxy)pyrrolidine” and similar compounds lies in further exploration of their therapeutic potential and the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

3-(4-ethoxyphenoxy)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-2-14-10-3-5-11(6-4-10)15-12-7-8-13-9-12/h3-6,12-13H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLNAXXXXGWNMDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OC2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Ethoxyphenoxy)pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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